molecular formula C12H19NO3 B2409404 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol CAS No. 212770-56-4

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2409404
CAS No.: 212770-56-4
M. Wt: 225.288
InChI Key: KORPIWRPEFDZPH-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a hydroxyethyl group, a methoxybenzyl group, and an amino group attached to an ethanol backbone

Scientific Research Applications

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 3-methoxybenzylamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Step 1: 3-methoxybenzylamine is dissolved in an appropriate solvent, such as ethanol or methanol.

    Step 2: Ethylene oxide is slowly added to the solution while maintaining the temperature at around 0-5°C to control the exothermic reaction.

    Step 3: The reaction mixture is stirred for several hours until the reaction is complete.

    Step 4: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)(4-methoxybenzyl)amino]-1-ethanol
  • 2-[(2-Hydroxyethyl)(3-ethoxybenzyl)amino]-1-ethanol
  • 2-[(2-Hydroxyethyl)(3-methoxyphenyl)amino]-1-ethanol

Uniqueness

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, influences its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-hydroxyethyl-[(3-methoxyphenyl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12-4-2-3-11(9-12)10-13(5-7-14)6-8-15/h2-4,9,14-15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPIWRPEFDZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[(2-Hydroxy-ethyl)-(3-methoxy-benzyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (3.1 g, 29.5 mmol) and 3-methoxybenzyl chloride (5 g, 31.9 mmol). Yield 9.28 g, (99%); yellow oil; MS: 226 (M+H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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